3,4-Difluoropyrrolidine, trifluoroacetic acid, cis
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Overview
Description
3,4-Difluoropyrrolidine, trifluoroacetic acid, cis is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. This compound is characterized by the presence of fluorine atoms at the 3 and 4 positions of the pyrrolidine ring, and it is combined with trifluoroacetic acid in its cis configuration. The molecular formula of this compound is C6H8F5NO2, and it has a molecular weight of 221.127.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoropyrrolidine, trifluoroacetic acid, cis typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoropyrrolidine, trifluoroacetic acid, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of difluoropyrrolidine derivatives with oxidized functional groups.
Reduction: Formation of partially or fully reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
3,4-Difluoropyrrolidine, trifluoroacetic acid, cis has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Difluoropyrrolidine, trifluoroacetic acid, cis involves its interaction with molecular targets and pathways in biological systems. The fluorine atoms in the compound can enhance its binding affinity to specific enzymes or receptors, leading to modulation of their activity. The compound may also participate in metabolic pathways, resulting in the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoropyrrolidine: Lacks the trifluoroacetic acid component.
Trifluoroacetic acid: Lacks the difluoropyrrolidine component.
3,4-Dichloropyrrolidine, trifluoroacetic acid, cis: Contains chlorine atoms instead of fluorine.
Uniqueness
3,4-Difluoropyrrolidine, trifluoroacetic acid, cis is unique due to the presence of both fluorine atoms and trifluoroacetic acid in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1864003-24-6 |
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Molecular Formula |
C6H8F5NO2 |
Molecular Weight |
221.13 g/mol |
IUPAC Name |
3,4-difluoropyrrolidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H7F2N.C2HF3O2/c5-3-1-7-2-4(3)6;3-2(4,5)1(6)7/h3-4,7H,1-2H2;(H,6,7) |
InChI Key |
WIQGNMFTBPHCOH-UHFFFAOYSA-N |
SMILES |
C1C(C(CN1)F)F.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C(C(CN1)F)F.C(=O)(C(F)(F)F)O |
solubility |
not available |
Origin of Product |
United States |
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